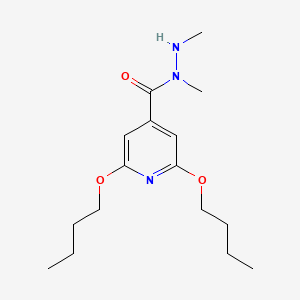
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide typically involves the esterification of isonicotinic acid followed by hydrazide formation. The reaction conditions often include the use of solvents such as tetrahydrofuran or acetone, and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydrazide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyridinecarboxylic acids.
Aplicaciones Científicas De Investigación
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death . In plants, it may activate defense pathways, enhancing resistance to pathogens .
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid hydrazide: Known for its antimicrobial properties and used in tuberculosis treatment.
2,6-Dichloroisonicotinic acid: Used as a synthetic inducer of plant resistance against pathogens.
Nicotinic acid: A precursor to coenzymes involved in redox reactions.
Uniqueness
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide is unique due to its specific structural modifications, which enhance its solubility and reactivity compared to other similar compounds. These modifications make it a valuable compound for various applications in chemistry, biology, and medicine .
Propiedades
Número CAS |
57803-56-2 |
|---|---|
Fórmula molecular |
C16H27N3O3 |
Peso molecular |
309.40 g/mol |
Nombre IUPAC |
2,6-dibutoxy-N,N'-dimethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C16H27N3O3/c1-5-7-9-21-14-11-13(16(20)19(4)17-3)12-15(18-14)22-10-8-6-2/h11-12,17H,5-10H2,1-4H3 |
Clave InChI |
QTWLWIYUQAAJLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


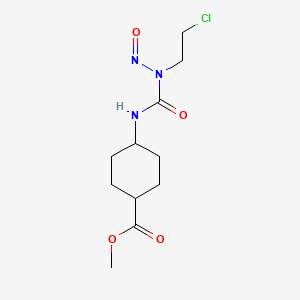
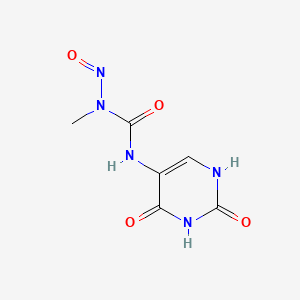
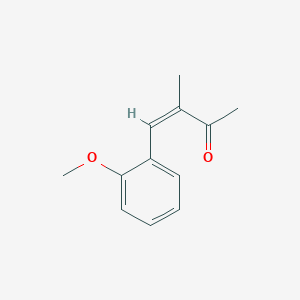
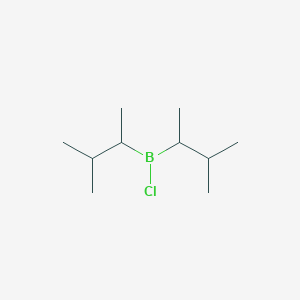
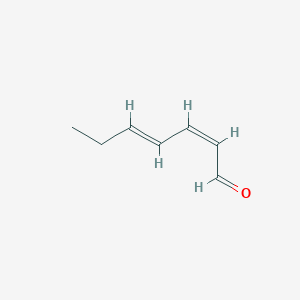

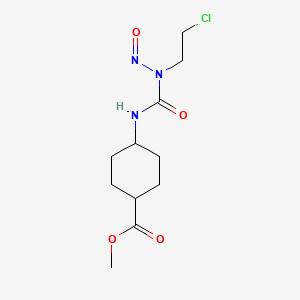
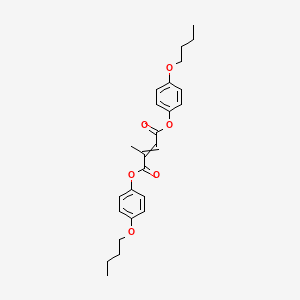
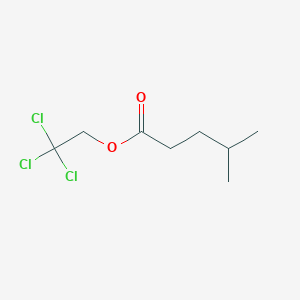


![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)


